4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
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Overview
Description
“4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine” is a chemical compound with the empirical formula C10H11F3N2O . It has a molecular weight of 232.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine” is 1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine” has a molecular weight of 232.21 . No further physical or chemical properties are provided in the available resources.Scientific Research Applications
Synthesis and Biomolecular Binding Properties
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine and its derivatives are involved in the synthesis of biologically active compounds. One study reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which showed strong interactions with ct-DNA, suggesting potential in DNA-targeted therapies or studies (Bonacorso et al., 2018).
Intermediate in Anticancer Drug Synthesis
Another significant application is as an intermediate in the synthesis of anticancer drugs. A specific compound, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, has been synthesized for this purpose, emphasizing the role of such molecules in developing new anticancer therapies (Wang et al., 2016).
Electrophosphorescence and Luminescence
These compounds also have applications in electrophosphorescence. For instance, the synthesis of specific morpholine derivatives has been explored for their potential in light-emitting diodes (LEDs) and other electronic applications, displaying promising luminescent properties (Zhang et al., 2010).
DNA-Dependent Protein Kinase Inhibitors
Morpholine derivatives are key intermediates for synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors, crucial in cancer research and therapy. The synthesis of such intermediates plays a vital role in developing new therapeutic agents (Aristegui et al., 2006).
Antimicrobial and Antiurease Activities
The antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus have been studied, highlighting their potential as antimicrobial agents and in treating conditions involving urease activity (Bektaş et al., 2012).
Chemical Structure Analysis
DFT calculations on molecular structure and vibrational properties of specific morpholine derivatives have been conducted, providing insight into their chemical behavior and potential applications in material science (Avcı et al., 2011).
Lanthanide Ion Complexes
Morpholine derivatives have been used in synthesizing luminescent lanthanide ion complexes, indicating their utility in creating advanced materials with specific luminescent properties (de Bettencourt-Dias et al., 2007).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information provided by Sigma-Aldrich includes the following precautionary statements: P301 (If swallowed), P330 (Rinse mouth), P331 (Do NOT induce vomiting), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICRODZQJYJRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine |
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